molecular formula C15H11ClN4 B11726306 4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline

4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline

Cat. No.: B11726306
M. Wt: 282.73 g/mol
InChI Key: NMIGSHVBGMMIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline is a quinazoline-based derivative featuring a hydrazine linker substituted with a 3-chlorophenyl group via a methylidene bridge. The introduction of the hydrazone fragment (-NH-N=CH-) enhances electron affinity and facilitates interactions with biological targets, such as enzyme active sites or DNA . The 3-chlorophenyl substituent contributes steric and electronic effects that influence binding specificity and potency. This compound is part of a broader class of hydrazone-quinazoline hybrids designed to optimize antitumor activity through structural modifications.

Properties

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine

InChI

InChI=1S/C15H11ClN4/c16-12-5-3-4-11(8-12)9-19-20-15-13-6-1-2-7-14(13)17-10-18-15/h1-10H,(H,17,18,20)

InChI Key

NMIGSHVBGMMIAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Niementowski Cyclization

The Niementowski reaction remains a cornerstone for synthesizing 4-oxoquinazoline intermediates. Anthranilic acid derivatives react with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. For 4-aminoquinazolines, anthranilic acid is condensed with urea or guanidine under acidic conditions, followed by dehydration. Modifications include microwave-assisted cyclization, which reduces reaction times from hours to minutes (e.g., 8–10 min at 120°C).

Ullmann N-Arylation

Copper-catalyzed Ullmann coupling enables direct functionalization of quinazoline cores. For example, o-iodobenzaldehydes react with amidine hydrochlorides under ligand-free conditions to form 2-substituted quinazolines. This method achieves regioselectivity but requires stringent anhydrous conditions and elevated temperatures (100–120°C).

Chloroacetonitrile-Mediated Cyclization

An improved one-step synthesis utilizes o-anthranilic acids and chloroacetonitrile in methanolic sodium methoxide. The reaction proceeds via nucleophilic attack, forming 2-chloromethyl-4(3H)-quinazolinones in 70–85% yields. Subsequent hydrolysis with aqueous NaOH yields hydroxymethyl derivatives, which are critical for further functionalization.

Hydrazone Formation and Functionalization

Condensation with Hydrazine Hydrate

Quinazolin-4(3H)-ones react with hydrazine hydrate in ethanol under reflux to form 3-hydrazinylquinazolin-4-ones. For example, 2-methylsulfanyl-3-arylquinazolin-4-ones undergo nucleophilic displacement with hydrazine (99%) to yield 2-hydrazino derivatives. Microwave irradiation enhances reaction efficiency, achieving 85–90% yields in 2–3 hours versus 24–48 hours via conventional heating.

Schiff Base Formation with 3-Chlorobenzaldehyde

The hydrazinoquinazoline intermediate is condensed with 3-chlorobenzaldehyde in ethanol or methanol under acidic (acetic acid) or neutral conditions. This step forms the hydrazone linkage via dehydration, typically requiring 4–6 hours at reflux. Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate imine formation, reducing reaction times to 1–2 hours.

Representative Procedure:

  • 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (5 mmol) and 3-chlorobenzaldehyde (5.5 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (0.5 mL) for 6 hours.

  • The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol:DCM (3:1).

  • Yield: 78–82%; m.p. 215–217°C.

Optimization and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics. For instance, hydrazone formation achieves 90% yield in 20 minutes at 100°C under microwave conditions versus 6 hours via conventional heating. Similarly, Niementowski cyclization under microwave reduces processing time from 5 hours to 8–10 minutes.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium benzoate (TBAB) facilitates N-alkylation and condensation reactions under solvent-free conditions. For example, 2-propylquinazolin-4(3H)-one reacts with aldehydes in the presence of TBAB and K₂CO₃, achieving 75–88% yields.

Green Chemistry Approaches

Eco-friendly protocols use water as a solvent for hydrazone formation. Aqueous NaOH (2 M) mediates hydrolysis of 2-chloromethylquinazolinones to hydroxymethyl derivatives, avoiding toxic organic solvents.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include ν(NH) at 3186–3226 cm⁻¹, ν(C=O) at 1670–1687 cm⁻¹, and ν(C=N) at 1600–1620 cm⁻¹.

  • ¹H NMR : Hydrazone protons (NH–N=CH–Ar) resonate at δ 8.2–8.6 ppm as singlets, while aromatic protons appear at δ 6.7–8.1 ppm.

  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 337 for C₁₅H₁₀Cl₂N₃O).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar quinazoline ring and E-configuration of the hydrazone bond. Dihedral angles between the quinazoline and 3-chlorophenyl groups range from 8.5° to 12.3°, indicating minimal steric hindrance.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)TimeRef.
Niementowski CyclizationAnthranilic acidFormamide, 125°C65–755–6 h
Ullmann Couplingo-IodobenzaldehydeCu catalyst, 120°C70–8012–24 h
Microwave Hydrazone3-AminoquinazolinoneEthanol, 100°C, MW85–9020 min
PTC-Alkylation2-PropylquinazolinoneTBAB, K₂CO₃, 120°C, solvent-free75–888–10 min
Green Hydrolysis2-ChloromethylquinazolinoneNaOH (2 M), H₂O80–851 h

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation during Ullmann coupling generates di-substituted byproducts.

  • Solution : Use stoichiometric Cu(I) catalysts and lower temperatures (80–100°C).

Low Hydrazone Stability

  • Issue : Hydrazones decompose under prolonged heating or acidic conditions.

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and use mild acids (e.g., AcOH vs. HCl).

Solvent Compatibility

  • Issue : Polar aprotic solvents (DMF, DMSO) complicate purification.

  • Solution : Replace with ethanol or methanol, enabling straightforward crystallization .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of quinazoline, including 4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific protein kinases involved in cancer cell proliferation.
  • In vitro Studies : Various derivatives have shown cytotoxic effects against multiple cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Against Pathogens : In vitro tests have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Studies have reported that certain quinazoline derivatives possess anti-inflammatory properties:

  • In Vivo Models : Compounds similar to this compound have shown significant reduction in inflammation markers in animal models .

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

StudyObjectiveFindings
Abdelkhalek et al., 2024Synthesis and evaluation of quinazoline derivativesIdentified anti-inflammatory and anticancer activities in synthesized compounds .
PMC11531508Biological evaluation of hydrazine derivativesHighlighted the potential of hydrazine-linked quinazolines in inhibiting cancer cell growth .
PMC6259244Anticancer agent developmentDemonstrated the efficacy of chloromethyl-substituted quinazolines against various cancer types .

Mechanism of Action

The mechanism of action of 4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and biological activities of 4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline and related compounds:

Compound Name / ID Core Structure Substituents Biological Activity Key Findings
Target Compound Quinazoline 3-Chlorophenyl hydrazone at position 4 Antitumor (hypothesized) Structural analog of active quinazoline derivatives; chlorine position may enhance target affinity .
(E)-2-[2-(4-Chlorobenzylidene)hydrazin-1-yl]-4-{[3-(dimethylazaniumyl)propyl]amino}quinazolin-1-ium Quinazoline 4-Chlorophenyl hydrazone at position 2; additional cationic amino group at position 4 Antitumor Crystallographic data confirms stability; cationic group improves solubility and DNA interaction .
N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide (Compound 9) Quinazoline 3-Chlorophenyl acetamide; piperazine and morpholino-propoxy groups at position 4 Antitumor (A549, HepG2, K562, PC-3) IC₅₀ values < 10 µM; piperazine enhances cellular uptake and target binding .
EMAC2056, EMAC2059 (thiazole derivatives) Thiazole 4-Methoxy- or 4-nitrophenyl hydrazone; biphenyl substitutions HIV-1 RT dual inhibition Activity depends on synergistic substitutions (e.g., 4-methoxyphenyl enhances polymerase inhibition) .

Substituent Position and Electronic Effects

  • Chlorophenyl Position :

    • The 3-chlorophenyl group in the target compound may induce steric hindrance that optimizes binding to compact active sites, whereas 4-chlorophenyl derivatives () could align better with elongated DNA grooves .
    • Electron-withdrawing chlorine enhances the hydrazone’s electrophilicity, promoting covalent or polar interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes) .
  • Auxiliary Moieties: Piperazine and morpholino-propoxy groups () improve pharmacokinetic properties, such as solubility and blood-brain barrier penetration, which the target compound may lack . Cationic groups () enhance DNA binding but may increase off-target effects compared to neutral analogs .

Research Findings and Implications

  • The 3-chlorophenyl hydrazone-quinazoline framework shows promise for antitumor applications, with structural tunability to optimize activity.
  • Comparative studies highlight the critical role of substituent position (3- vs. 4-chloro) and auxiliary groups (piperazine, cationic chains) in dictating target selectivity and potency.
  • Scaffold choice (quinazoline vs. thiazole) directs therapeutic applications, emphasizing the need for target-specific design.

Biological Activity

The compound 4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C15H11ClN4C_{15}H_{11}ClN_{4} with a molecular weight of approximately 282.73 g/mol. The compound features a quinazoline core substituted with a hydrazine and a chlorophenyl group, which may influence its biological properties.

Properties

  • Molecular Weight : 282.73 g/mol
  • CAS Number : 339025-71-7
  • Purity : Typically analyzed for purity in research contexts.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Efficacy of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)0.36EGFR Inhibition
Compound BA549 (Lung)40.90Apoptosis Induction
This compoundTBDTBDTBD

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research has shown that quinazoline derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, studies have highlighted the potential of these compounds against strains of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum efficacy .

Enzyme Inhibition

Quinazoline derivatives have been explored for their ability to inhibit various enzymes linked to disease mechanisms:

  • Cyclooxygenase (COX) : Important in inflammation.
  • Dipeptidyl Peptidase IV (DPP-IV) : Relevant in diabetes management.
  • Urease : Targeted for treating infections caused by Helicobacter pylori .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : By acting as competitive inhibitors.
  • Induction of Apoptosis : Through the activation of caspases and suppression of anti-apoptotic signals.
  • Interference with Cell Cycle Progression : Leading to cell cycle arrest in cancer cells.

Study on Anticancer Properties

A notable case study involved the evaluation of a series of quinazoline derivatives, including our compound, against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptotic pathways, with some derivatives showing enhanced potency compared to traditional chemotherapeutics .

Antimicrobial Assessment

Another study assessed the antimicrobial efficacy of various quinazoline derivatives against clinical isolates. Results showed that certain modifications to the quinazoline structure enhanced antibacterial activity, suggesting that the chlorophenyl substitution plays a crucial role in increasing bioactivity against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves condensation of 4-hydrazinylquinazoline with 3-chlorobenzaldehyde derivatives. Key steps include:

  • Intermediate preparation : Reacting quinazoline-4-thiol with hydrazine hydrate in ethanol to yield 4-hydrazinylquinazoline .
  • Hydrazone formation : Refluxing the intermediate with 3-chlorobenzaldehyde in acetic acid or ethanol to form the target hydrazine-linked quinazoline derivative .
  • Characterization : Use ¹H/¹³C NMR to confirm NH₂ and C=N groups (δ = 6.41–7.33 ppm for NH₂; IR absorption at ~1600–1650 cm⁻¹ for C=N) . Elemental analysis (C, H, N) validates stoichiometry .

Advanced: How does the 3-chlorophenyl hydrazone moiety influence the compound’s biological activity compared to other substituents?

Methodological Answer:
The 3-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, improving target binding (e.g., kinase inhibition). Comparative studies involve:

  • SAR analysis : Synthesize analogs with 4-chlorophenyl, fluorophenyl, or methyl substituents and evaluate IC₅₀ values in enzymatic assays (e.g., EGFR inhibition) .
  • Computational docking : Use MOE or AutoDock to compare binding affinities of substituents in active sites (e.g., EGFR-TK domain). The 3-chloro group shows stronger hydrophobic interactions than 4-chloro analogs .

Basic: What spectral techniques are critical for confirming the structure of this compound and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ = 7.2–8.5 ppm) and hydrazone NH (δ = 9–11 ppm) .
  • IR spectroscopy : Detect C=N (1600–1650 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can molecular dynamics (MD) simulations resolve contradictions in experimental binding data for this compound?

Methodological Answer:

  • System setup : Simulate ligand-receptor complexes (e.g., EGFR) in explicit solvent (TIP3P water) for 100 ns using GROMACS or AMBER .
  • Analysis metrics : Calculate RMSD (protein stability), RMSF (flexibility of binding regions), and binding free energy (MM-PBSA). Discrepancies between in vitro and computational data often arise from solvation effects or protonation states .
  • Validation : Cross-check with mutagenesis studies (e.g., K745A mutation in EGFR to validate hydrogen bonding) .

Basic: What are the primary biological targets of this compound, and how are assays designed to evaluate its efficacy?

Methodological Answer:

  • Targets : EGFR, PDE1, and antimicrobial enzymes due to quinazoline’s scaffold versatility .
  • Assay design :
    • Anticancer : MTT assay on A549 (lung cancer) or MCF-7 (breast cancer) cells, with gefitinib as a positive control .
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and C. albicans .

Advanced: What strategies mitigate instability of the hydrazone linkage under physiological conditions?

Methodological Answer:

  • Structural modulation : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to reduce hydrolysis .
  • Prodrug approach : Mask the hydrazone as a carbamate or acyloxymethyl derivative, cleaved enzymatically in vivo .
  • pH-sensitive formulations : Encapsulate in liposomes with pH 5.5-triggered release (targeting tumor microenvironments) .

Basic: How are data contradictions addressed when comparing in vitro and in vivo activity profiles?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Poor in vivo activity may stem from rapid clearance .
  • Metabolite identification : Incubate with liver microsomes to detect dechlorinated or oxidized metabolites lacking efficacy .
  • Dose optimization : Use Hill equation modeling to adjust dosing regimens for target saturation .

Advanced: What computational tools predict the compound’s selectivity for kinase targets versus off-target effects?

Methodological Answer:

  • Kinome-wide docking : Use KLIFS database to screen against 500+ kinases. Prioritize targets with ΔG < −8 kcal/mol .
  • Machine learning : Train SVM models on kinase inhibitor datasets (e.g., ChEMBL) to predict off-target binding .
  • Experimental validation : Perform KINOMEscan profiling at 1 μM concentration to quantify % control binding .

Basic: What are the key considerations in designing derivatives to enhance water solubility?

Methodological Answer:

  • Polar substituents : Introduce -SO₃H or -COOH groups at the quinazoline 2-position .
  • Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
  • Co-solvent systems : Use DMSO:PBS (1:9) for in vitro assays to maintain solubility without cytotoxicity .

Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode with non-kinase targets (e.g., DNA topoisomerase)?

Methodological Answer:

  • Crystallization : Co-crystallize the compound with human topoisomerase I (5 mg/mL in 20% PEG 3350) and collect data at 1.8 Å resolution .
  • Cryo-EM : Use 300 kV Titan Krios to resolve ligand density in complex with DNA-enzyme adducts (3.5 Å resolution) .
  • Validation : Mutate key residues (e.g., Asp533 in topoisomerase) to disrupt hydrogen bonds observed in the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.